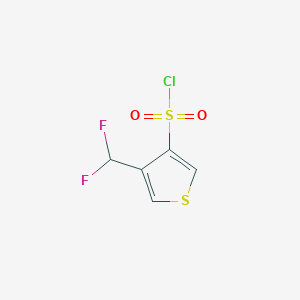

4-(Difluoromethyl)thiophene-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

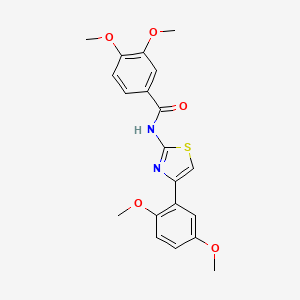

“4-(Difluoromethyl)thiophene-3-sulfonyl chloride” is a chemical compound with the CAS Number: 2138156-62-2 . It has a molecular weight of 232.66 . The compound is available from various suppliers for use in pharmaceutical testing .

Molecular Structure Analysis

The IUPAC Name of the compound is 4-(difluoromethyl)thiophene-3-sulfonyl chloride . The InChI Code is 1S/C5H3ClF2O2S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2,5H .Scientific Research Applications

Antioxidant Activity in Thiophenyl-Chalcone Derivatives

A study conducted by Sönmez, Gür, and Sahin (2023) focused on synthesizing thiophenyl-chalcone derivatives and assessing their antioxidant activities. One of the compounds, 4e, which is closely related to 4-(difluoromethyl)thiophene-3-sulfonyl chloride, showed high ABTS activity, surpassing even quercetin, a well-known antioxidant. This finding suggests the potential of thiophenyl derivatives in antioxidant applications (Sönmez, Gür, & Sahin, 2023).

Electrochemical Polymerization and Characterization

Naudin et al. (2002) explored the electrochemical oxidation of 3-(4-fluorophenyl) thiophene, a compound structurally similar to 4-(difluoromethyl)thiophene-3-sulfonyl chloride. The study revealed that the polymer formed, Poly(3-(4-fluorophenyl)thiophene), exhibits distinct electroactive properties, highlighting the potential for electrochemical applications in materials science (Naudin et al., 2002).

Trifluoromethyl Thiolsulphonate Synthesis

Li, Qiu, Wang, and Sheng (2017) described a tandem reaction of sulfonyl chloride (analogous to 4-(difluoromethyl)thiophene-3-sulfonyl chloride) for synthesizing trifluoromethyl thiolsulphonates. This method demonstrates the compound's utility in synthesizing organosulfur compounds, which have broad applications in pharmaceuticals and materials science (Li, Qiu, Wang, & Sheng, 2017).

Solvatofluorescent Push-Pull Thiophenes Synthesis

Buehrdel et al. (2007) explored the synthesis of push-pull thiophenes, which involved compounds similar to 4-(difluoromethyl)thiophene-3-sulfonyl chloride. These thiophenes exhibited strong solvatofluorescence, suggesting their potential in optical applications, such as sensors or organic light-emitting diodes (Buehrdel et al., 2007).

Microwave-Assisted Synthesis of Thiophene Fluorophores

Zambianchi et al. (2009) reported the microwave-assisted synthesis of thiophene-based fluorophores, where derivatives similar to 4-(difluoromethyl)thiophene-3-sulfonyl chloride were used. These fluorophores showed exceptional stability and brightness, indicating their potential in bioimaging and fluorescence applications (Zambianchi et al., 2009).

Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides

Wright and Hallstrom (2006) developed a method to oxidize heteroaromatic thiols to sulfonyl chlorides at low temperatures. This process, related to the synthesis of 4-(difluoromethyl)thiophene-3-sulfonyl chloride, highlights its role in producing sulfonyl fluorides, which are valuable in various chemical syntheses (Wright & Hallstrom, 2006).

Schiff-Base Poly(Sulfone-Ester) Synthesis

Kausar and Hussain (2013) synthesized Schiff-base poly(sulfone-ester)s using a compound related to 4-(difluoromethyl)thiophene-3-sulfonyl chloride. These polymers exhibited enhanced thermal stability and electrical conductivity, suggesting their utility in high-performance material applications, especially in aerospace (Kausar & Hussain, 2013).

Safety and Hazards

properties

IUPAC Name |

4-(difluoromethyl)thiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2O2S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFPEQJZXAFBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)S(=O)(=O)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)thiophene-3-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2444432.png)

![3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2444436.png)

![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2444439.png)

![4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2444442.png)

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione](/img/structure/B2444443.png)

![5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2444445.png)

![8-(2-Aminoethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2444446.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide](/img/structure/B2444450.png)